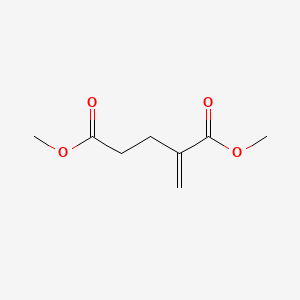

Dimethyl 2-methylenepentanedioate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 2-methylidenepentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLYMBMJTPDVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288491 | |

| Record name | 1,5-Dimethyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-44-3 | |

| Record name | 1,5-Dimethyl 2-methylenepentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-methylenepentanedioate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dimethyl 2-Methylenepentanedioate, a versatile monomer and synthetic intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. Every piece of information is supported by authoritative references to ensure the highest level of accuracy and trustworthiness for your research and development endeavors.

Core Molecular Attributes

Dimethyl 2-methylenepentanedioate, also known as dimethyl 2-methyleneglutarate, is an unsaturated diester with significant potential in organic synthesis and polymer chemistry. Its core attributes are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5621-44-3 | [1][2] |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.178 g/mol | [1][2] |

| Density | 1.1±0.1 g/cm³ | [1] |

| Boiling Point | 190.2±15.0 °C at 760 mmHg | [1] |

| Flash Point | 82.9±18.8 °C | [1] |

Synthesis and Reaction Mechanisms

The synthesis of dimethyl 2-methylenepentanedioate is not as widely documented as that of its close structural relatives like dimethyl itaconate. However, a plausible and efficient synthetic route is the Knoevenagel condensation of dimethyl glutarate with formaldehyde. This reaction is a classic method for forming carbon-carbon double bonds.

Proposed Synthesis Workflow

A generalized laboratory protocol, based on well-established malonic ester syntheses and Knoevenagel condensations, is presented below. This protocol should be optimized for specific laboratory conditions.

Reaction Principle: The synthesis proceeds via a base-catalyzed condensation reaction between dimethyl pentanedioate (dimethyl glutarate) and formaldehyde. The base abstracts an alpha-proton from the dimethyl glutarate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent dehydration step yields the desired dimethyl 2-methylenepentanedioate.

Caption: Proposed synthesis of Dimethyl 2-methylenepentanedioate.

Experimental Protocol: Synthesis

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The flask is charged with dimethyl pentanedioate, a suitable solvent such as toluene, and a catalytic amount of a base like piperidine or triethylamine.

-

Addition of Formaldehyde: Paraformaldehyde is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress can be monitored by techniques like TLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a dilute acid wash. The organic layer is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Key Reaction Mechanisms Involving Dimethyl 2-Methylenepentanedioate

The presence of an α,β-unsaturated ester system makes dimethyl 2-methylenepentanedioate an excellent Michael acceptor. This reactivity is central to its utility in organic synthesis.

Michael Addition:

In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).[3] This reaction is highly valuable for the formation of carbon-carbon bonds under mild conditions.[3] For dimethyl 2-methylenepentanedioate, the reaction would proceed as follows:

Caption: Generalized mechanism of a Michael addition reaction.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The vinylic protons of the methylene group will appear as singlets in the olefinic region. The protons of the two methyl ester groups will likely appear as two distinct singlets. The methylene protons of the glutarate backbone will exhibit more complex splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the glutarate backbone, and the carbons of the methyl ester groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups. A band corresponding to the C=C stretching of the alkene will also be present. The C-H stretching and bending vibrations of the alkyl and vinyl groups will also be observed.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a diester and will likely involve the loss of methoxy and carbomethoxy groups.

Applications in Research and Drug Development

The unique structure of dimethyl 2-methylenepentanedioate makes it a valuable building block in several areas of chemical research and development.

Polymer Chemistry

As a functionalized monomer, dimethyl 2-methylenepentanedioate can be used in polymerization reactions to introduce ester functionalities into the polymer backbone. These functionalities can be further modified, allowing for the synthesis of polymers with tailored properties. Its structure is similar to that of itaconic acid esters, which are widely used in the production of specialty polymers.

Drug Development and Medicinal Chemistry

The glutarimide ring is a key structural motif in a number of pharmacologically active compounds. Dimethyl 2-methylenepentanedioate can serve as a precursor for the synthesis of substituted glutarimides through Michael addition and subsequent cyclization reactions. This makes it a potentially valuable intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical, dimethyl 2-methylenepentanedioate should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Dimethyl 2-methylenepentanedioate is a versatile and reactive molecule with significant potential in organic synthesis and materials science. Its ability to undergo Michael additions and polymerizations makes it a valuable tool for the construction of complex molecular architectures and functional materials. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to explore its full synthetic utility.

References

-

Chemsrc. Dimethyl 2-methylenepentanedioate | CAS#:5621-44-3. [Link]

-

NIST. Pentanedioic acid, 2-methylene-, dimethyl ester. [Link]

-

Wikipedia. Michael reaction. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-methylenepentanedioate

This guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 2-methylenepentanedioate, a valuable monomer and intermediate in polymer chemistry and fine chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of α-Methylene-γ-keto Esters

Dimethyl 2-methylenepentanedioate belongs to the class of α,β-unsaturated esters, which are pivotal building blocks in organic synthesis. The presence of the electron-withdrawing ester groups activates the double bond, making it susceptible to a variety of nucleophilic addition reactions. This reactivity profile, combined with the potential for polymerization, renders Dimethyl 2-methylenepentanedioate a monomer of significant interest for the development of novel polymers with tailored properties. Furthermore, its functional group array serves as a versatile handle for the synthesis of more complex molecular architectures, including heterocyclic compounds and natural product analogues.

Strategic Approach to Synthesis: The Baylis-Hillman Reaction

While several synthetic routes to α,β-unsaturated esters exist, the Baylis-Hillman reaction stands out as a particularly atom-economical and convergent strategy for the construction of densely functionalized molecules.[1][2] This reaction facilitates a carbon-carbon bond formation between an activated alkene and an electrophile, typically an aldehyde, under the catalysis of a nucleophilic tertiary amine or phosphine.[3][4]

For the synthesis of Dimethyl 2-methylenepentanedioate, a logical approach involves the reaction of a suitable acrylate derivative with an α-keto ester in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).

Reaction Mechanism: A Stepwise Perspective

The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves three key steps:

-

Michael Addition: The tertiary amine catalyst (DABCO) adds to the β-position of the activated alkene (methyl acrylate), forming a zwitterionic enolate intermediate.

-

Aldol-type Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the second reactant.

-

Catalyst Elimination: A subsequent proton transfer and elimination of the DABCO catalyst regenerates the double bond and yields the final product.

Caption: The Baylis-Hillman reaction mechanism.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| Dimethyl malonate | C₅H₈O₄ | 132.12 | 108-59-8 | ≥99% | Sigma-Aldrich |

| Paraformaldehyde | (CH₂O)n | - | 30525-89-4 | 95% | Sigma-Aldrich |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C₆H₁₂N₂ | 112.17 | 280-57-9 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aq. | Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - | Fisher Scientific |

| Brine | NaCl | 58.44 | 7647-14-5 | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl malonate (13.21 g, 100 mmol) and paraformaldehyde (3.00 g, 100 mmol of formaldehyde).

-

Solvent and Catalyst Addition: Add anhydrous dichloromethane (100 mL) to the flask, followed by the addition of DABCO (1.12 g, 10 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl (50 mL). Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate) to afford Dimethyl 2-methylenepentanedioate as a colorless oil.

Caption: The experimental workflow for the synthesis.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized Dimethyl 2-methylenepentanedioate. The following techniques provide a complete analytical profile.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.3 (s, 1H, =CH₂), ~5.8 (s, 1H, =CH₂), 3.75 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), ~2.6 (t, 2H, CH₂), ~2.4 (t, 2H, CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~172 (C=O), ~166 (C=O), ~136 (C=C), ~128 (=CH₂), 52.5 (OCH₃), 52.0 (OCH₃), ~35 (CH₂), ~30 (CH₂). |

| FT-IR (neat, cm⁻¹) | ν: ~3000-2850 (C-H stretch), ~1720 (C=O stretch, ester), ~1630 (C=C stretch), ~1440, ~1380 (C-H bend).[5][6][7][8] |

| Mass Spectrometry (EI) | m/z (%): 172 [M]⁺, 141 [M-OCH₃]⁺, 113 [M-COOCH₃]⁺.[9] |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the relative intensities in the mass spectrum, may vary slightly depending on the specific experimental conditions and instrumentation.

Safety and Handling

-

Dimethyl malonate: Irritant. Handle in a well-ventilated fume hood.

-

Paraformaldehyde: Toxic by inhalation and ingestion. Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DABCO: Irritant. Avoid contact with skin and eyes.

-

Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

Conclusion and Future Outlook

This guide has detailed a reliable and efficient method for the synthesis of Dimethyl 2-methylenepentanedioate via the Baylis-Hillman reaction. The provided protocol, coupled with the comprehensive characterization data, offers a solid foundation for researchers to produce and validate this important chemical intermediate. The versatility of Dimethyl 2-methylenepentanedioate as a monomer and a synthetic building block opens up numerous avenues for future research, particularly in the fields of polymer science and medicinal chemistry. Further investigations could focus on the optimization of the reaction conditions, the exploration of asymmetric synthesis to yield chiral derivatives, and the evaluation of its polymerization behavior.

References

Sources

- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Baylis-Hillman Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H16 infrared spectrum of 2,3-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Pentanedioic acid, 2-methylene-, dimethyl ester [webbook.nist.gov]

1H NMR and 13C NMR spectra of Dimethyl 2-methylenepentanedioate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 2-Methylenepentanedioate

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of dimethyl 2-methylenepentanedioate, also known as dimethyl itaconate (CAS 617-52-7).[1] As a versatile monomer and synthetic intermediate, a thorough understanding of its spectral features is critical for researchers in polymer chemistry, materials science, and drug development. This document details the rationale behind chemical shift assignments, explains observed spin-spin coupling patterns, and provides a standardized protocol for data acquisition, ensuring scientific rigor and reproducibility.

Molecular Structure and Predicted Spectral Features

Dimethyl 2-methylenepentanedioate is an α,β-unsaturated ester with a molecular formula of C₇H₁₀O₄.[2] Its structure contains several distinct chemical environments that give rise to a unique and predictable NMR fingerprint.

-

Asymmetry: The molecule lacks any plane of symmetry, rendering chemically similar groups (like the two methoxy groups) magnetically non-equivalent.

-

Proton Environments: There are four unique proton environments: two vinylic protons on the exocyclic double bond, a methylene group adjacent to an ester, and two distinct methoxy groups.

-

Carbon Environments: There are seven unique carbon environments: two carbonyl carbons, two sp²-hybridized carbons of the alkene, one sp³-hybridized methylene carbon, and two distinct methoxy carbons.

A labeled structure is presented below for clear assignment throughout this guide.

Figure 1: Molecular Structure of Dimethyl 2-Methylenepentanedioate. Labels correspond to assignments in the text and tables.

Experimental Protocol: Data Acquisition and Processing

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential.[3] The following methodology is recommended for the analysis of dimethyl 2-methylenepentanedioate.

Materials and Sample Preparation

-

Analyte: Dimethyl 2-methylenepentanedioate (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR).[4][5]

-

Solvent: Deuterated chloroform (CDCl₃, ~0.7 mL), 99.8%+ deuteration. CDCl₃ is a common choice for nonpolar organic compounds.[4]

-

Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent for referencing the chemical shift to 0.00 ppm.

-

Equipment: Standard 5 mm borosilicate glass NMR tubes, precision balance, micropipette or glass Pasteur pipette, small vial.

Step-by-Step Procedure

-

Weighing: Accurately weigh the desired amount of dimethyl 2-methylenepentanedioate into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.[4]

-

Filtration and Transfer: To prevent peak broadening from particulate matter, filter the solution through a small cotton plug in a Pasteur pipette while transferring it into the NMR tube.[6]

-

Cleaning: Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

-

Instrumentation: Insert the sample into the NMR spectrometer (e.g., 400 MHz instrument).

Data Acquisition Parameters

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C)

-

Data Processing

The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to yield the final frequency-domain NMR spectrum.

Figure 2: Standardized NMR Analysis Workflow. A systematic process from sample preparation to final structural confirmation.

Analysis of the ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

Vinylic Protons (Hᵈ)

-

Chemical Shift (δ): Two distinct signals are observed at approximately 6.30 ppm and 5.69 ppm . These protons are significantly deshielded due to their sp² hybridization and their position on an electron-deficient alkene, which is conjugated with a carbonyl group.[7][8]

-

Integration: Each signal integrates to 1 proton.

-

Multiplicity: Each signal appears as a singlet (or a very finely split multiplet). The geminal coupling (²J) between these protons is typically small (~0-3 Hz). They also exhibit weak long-range allylic coupling (⁴J) to the adjacent methylene protons (Hᵃ), which can cause slight peak broadening or a finely split appearance.

Methylene Protons (Hᵃ)

-

Chemical Shift (δ): A signal appears at approximately 3.31 ppm . These protons are in an allylic position and are also alpha to a carbonyl group, both of which are deshielding effects that shift the signal downfield from a typical alkane.

-

Integration: This signal integrates to 2 protons.

-

Multiplicity: The signal is a singlet. The vicinal coupling (³J) to the vinylic protons is zero because there are no protons on the intervening C2 carbon. The weak allylic coupling (⁴J) to the Hᵈ protons is often too small to resolve, resulting in a singlet.

Methoxy Protons (Hᵇ and Hᶜ)

-

Chemical Shift (δ): Two distinct singlets are observed at approximately 3.76 ppm and 3.68 ppm . Protons of ester methyl groups typically appear in this region. The two methoxy groups are chemically non-equivalent because one ester is conjugated with the alkene (at C1) while the other is attached to an sp³ carbon (at C5). This difference in the electronic environment leads to two separate signals.

-

Integration: Each singlet integrates to 3 protons.

-

Multiplicity: Both signals are sharp singlets as there are no adjacent protons to couple with.

Data Summary: ¹H NMR

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hᵈ | ~6.30 | s | 1H | Vinylic Proton |

| Hᵈ' | ~5.69 | s | 1H | Vinylic Proton |

| Hᵇ | ~3.76 | s | 3H | Methoxy Protons (-COOCH₃) |

| Hᶜ | ~3.68 | s | 3H | Methoxy Protons (-COOCH₃) |

| Hᵃ | ~3.31 | s | 2H | Methylene Protons (-CH₂-) |

Analysis of the ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, confirming the molecular structure.

-

Carbonyl Carbons (C1, C5): Two signals are observed in the highly deshielded region at approximately 170.8 ppm and 166.4 ppm . The signal at 166.4 ppm is assigned to the conjugated carbonyl (C1) as conjugation provides slight shielding relative to the saturated ester carbonyl (C5) at 170.8 ppm.

-

Alkene Carbons (C2, C4): Two signals appear in the sp² region. The quaternary carbon (C2) is observed at approximately 135.5 ppm , while the methylene carbon of the double bond (C4, =CH₂) is further upfield at 128.4 ppm .

-

Methoxy Carbons: The two non-equivalent methoxy carbons appear at 52.3 ppm and 51.8 ppm , consistent with sp³ carbons attached to an electronegative oxygen atom.

-

Methylene Carbon (C3): The sp³-hybridized methylene carbon (C3) is the most shielded carbon, appearing at approximately 37.6 ppm .

Data Summary: ¹³C NMR

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| C5 | ~170.8 | Carbonyl Carbon (Saturated Ester) |

| C1 | ~166.4 | Carbonyl Carbon (Conjugated Ester) |

| C2 | ~135.5 | Alkene Carbon (Quaternary, =C<) |

| C4 | ~128.4 | Alkene Carbon (Methylene, =CH₂) |

| - | ~52.3 | Methoxy Carbon (-OCH₃) |

| - | ~51.8 | Methoxy Carbon (-OCH₃) |

| C3 | ~37.6 | Methylene Carbon (-CH₂-) |

Conclusion

The ¹H and ¹³C NMR spectra of dimethyl 2-methylenepentanedioate are fully consistent with its proposed structure. The chemical shifts are governed by predictable electronic effects, including conjugation, hybridization, and the influence of electronegative oxygen atoms. The signal multiplicities in the ¹H spectrum are explained by the lack of significant vicinal coupling and the presence of only weak long-range couplings. This comprehensive guide serves as an authoritative reference for the spectral characterization of this important compound, providing researchers with the necessary data and protocols for accurate identification and quality control.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69240, Dimethyl itaconate. Retrieved from [Link]

-

Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ALWSCI (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Ferreira, J. M. G. O., et al. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

LookChem (n.d.). 617-52-7 Dimethyl itaconate C7H10O4. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Prestegard, J. H., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 101(18), 6813-6818. Retrieved from [Link]

-

Bothner-By, A. A., & Naar-Colin, C. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry, 39(2), 313-319. Retrieved from [Link]

-

ResearchGate (n.d.). 1 H NMR spectrum (CDCl 3 ) of poly(dimethyl itaconate)-iodide (PDMI-I). Retrieved from [Link]

-

ScienceOpen (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). α,β-unsaturated esters - Electronic Supplementary Information (ESI). Retrieved from [Link]

-

Senda, Y., et al. (2001). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 6(1), 72-78. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Dimethyl itaconate | C7H10O4 | CID 69240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Scrutiny of Dimethyl 2-Methylenepentanedioate: An In-Depth Technical Guide to its FT-IR and Mass Spectrometry Signatures

Introduction

Molecular Structure and Functional Groups

A thorough understanding of the molecular architecture of Dimethyl 2-methylenepentanedioate is paramount for the accurate interpretation of its spectral data. The molecule consists of a five-carbon pentanedioate backbone, functionalized with two methyl ester groups and a methylidene group at the C2 position.

Caption: Molecular structure of Dimethyl 2-methylenepentanedioate.

The key functional groups that will dictate the primary features of the FT-IR and mass spectra are:

-

Two Ester Groups (-COOCH₃): One of which is an α,β-unsaturated ester due to its conjugation with the methylidene group.

-

A Methylidene Group (C=CH₂): An exocyclic double bond.

-

Aliphatic Methylene Groups (-CH₂-): Forming the backbone of the molecule.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

For a liquid sample such as Dimethyl 2-methylenepentanedioate, the following attenuated total reflectance (ATR) FT-IR protocol is recommended for its simplicity and minimal sample preparation.

Caption: A standardized workflow for acquiring an ATR-FT-IR spectrum of a liquid sample.

Predicted FT-IR Spectrum of Dimethyl 2-Methylenepentanedioate

The FT-IR spectrum of Dimethyl 2-methylenepentanedioate is expected to be dominated by absorptions arising from its ester and alkene functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and In-Text Citation |

| ~3080 | =C-H Stretch | Methylidene | Medium | The C-H stretching of vinylic hydrogens typically appears just above 3000 cm⁻¹.[1] |

| 2955, 2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) | Strong | These are characteristic stretching vibrations for sp³ hybridized C-H bonds.[2] |

| ~1725 | C=O Stretch | α,β-Unsaturated Ester | Strong, Sharp | Conjugation with the C=C double bond is known to lower the carbonyl stretching frequency from the typical value for saturated esters (~1740 cm⁻¹).[1][3][4] |

| ~1740 | C=O Stretch | Saturated Ester | Strong, Sharp | This peak is expected for the ester group that is not in conjugation with the double bond. The presence of two distinct C=O stretches would be a key indicator of the molecule's structure.[5][6] |

| ~1650 | C=C Stretch | Methylidene | Medium | The stretching vibration of the carbon-carbon double bond.[1] |

| ~1440 | C-H Bend | Aliphatic (CH₂ and CH₃) | Medium | Scissoring and asymmetrical bending vibrations of the methylene and methyl groups. |

| 1250-1000 | C-O Stretch | Esters | Strong | Esters typically show two or more strong C-O stretching bands. These are often complex and broad.[3][5] |

| ~910 | =C-H Bend (out-of-plane) | Methylidene | Medium | Out-of-plane bending (wagging) of the terminal vinyl hydrogens is a characteristic feature.[1] |

Part 2: Mass Spectrometry Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of the molecular structure. For Dimethyl 2-methylenepentanedioate (C₈H₁₂O₄), the exact mass is 172.0736 g/mol .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.

Caption: A general workflow for acquiring an Electron Ionization Mass Spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of Dimethyl 2-methylenepentanedioate is expected to show a molecular ion peak (M⁺˙) at m/z 172, although it may be of low intensity due to the molecule's susceptibility to fragmentation. The fragmentation pattern will be governed by the stability of the resulting carbocations and neutral losses.

| Predicted m/z | Proposed Fragment Ion | Formation Mechanism | Rationale and In-Text Citation |

| 172 | [C₈H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) | The intact molecule with one electron removed. |

| 141 | [M - OCH₃]⁺ | α-cleavage | Loss of a methoxy radical from one of the ester groups is a common fragmentation pathway for methyl esters.[7][8] |

| 113 | [M - COOCH₃]⁺ | α-cleavage | Loss of a carbomethoxy radical.[9] |

| 99 | [M - CH₂COOCH₃]⁺ | Cleavage of the C3-C4 bond | Fragmentation of the pentanedioate backbone. |

| 87 | [CH₂=C(COOCH₃)CH₂]⁺ | Cleavage of the C3-C4 bond with hydrogen rearrangement | A plausible rearrangement product. |

| 74 | [CH₃OC(=O)H₂]⁺˙ | McLafferty Rearrangement | This is a characteristic rearrangement for esters with a γ-hydrogen, which is present in the saturated ester portion of the molecule.[7] |

| 59 | [COOCH₃]⁺ | α-cleavage | The carbomethoxy cation itself. |

digraph "Fragmentation_Pathway" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];M [label="[C₈H₁₂O₄]⁺˙\nm/z = 172"]; F141 [label="[M - OCH₃]⁺\nm/z = 141"]; F113 [label="[M - COOCH₃]⁺\nm/z = 113"]; F74 [label="[CH₃OC(=O)H₂]⁺˙\nm/z = 74"]; F59 [label="[COOCH₃]⁺\nm/z = 59"]; M -> F141 [label="- OCH₃"]; M -> F113 [label="- COOCH₃"]; M -> F74 [label="McLafferty\nRearrangement"]; F113 -> F59 [label="- C₄H₄O"];

}

Caption: Predicted major fragmentation pathways for Dimethyl 2-methylenepentanedioate in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the FT-IR and mass spectral data for Dimethyl 2-methylenepentanedioate. By dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have constructed a detailed roadmap for the identification and characterization of this compound. The predicted FT-IR spectrum is characterized by dual carbonyl absorptions, indicative of the saturated and unsaturated ester moieties, along with characteristic alkene stretches. The mass spectrum is anticipated to display a molecular ion at m/z 172 and a rich fragmentation pattern dominated by α-cleavages and a potential McLafferty rearrangement. This guide serves as a valuable resource for researchers, enabling them to confidently interpret experimental data and verify the successful synthesis of Dimethyl 2-methylenepentanedioate.

References

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

UCLA. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. FTIR spectrum of diester. [Link]

-

Ravotti, R., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Molecules, 25(4), 819. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. tutorchase.com [tutorchase.com]

The Solubility Profile of Dimethyl 2-methylenepentanedioate: A Technical Guide for Researchers

An In-depth Analysis for Applications in Pharmaceutical and Polymer Sciences

Introduction

Dimethyl 2-methylenepentanedioate, also commonly known as dimethyl itaconate, is a diester of itaconic acid, a bio-based unsaturated dicarboxylic acid. Its unique chemical structure, featuring two ester groups and a reactive methylene group, makes it a valuable building block in polymer synthesis and a compound of interest in pharmaceutical research for its potential immunomodulatory properties.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these fields, dictating everything from reaction kinetics and purification strategies to formulation and drug delivery system design.

This technical guide provides a comprehensive overview of the solubility of dimethyl 2-methylenepentanedioate in common organic solvents. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only available solubility data but also a detailed experimental protocol for its determination and a discussion of the underlying physicochemical principles that govern its solubility.

Physicochemical Properties of Dimethyl 2-methylenepentanedioate

A foundational understanding of the physicochemical properties of dimethyl 2-methylenepentanedioate is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [3][4][5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [3][6] |

| Melting Point | 37-41 °C | [3] |

| Boiling Point | 208 °C (at 760 mmHg) | [4] |

| Density | 1.124 g/mL at 25 °C | [7] |

Qualitative and Quantitative Solubility Data

The solubility of dimethyl 2-methylenepentanedioate is influenced by the polarity of the solvent and its capacity for hydrogen bonding. As an ester, it possesses polar characteristics due to the carbonyl groups, but also non-polar hydrocarbon regions.

Qualitative Solubility Overview

Dimethyl 2-methylenepentanedioate is generally reported to be soluble in a range of common organic solvents.[4][7][8] This is attributed to the principle of "like dissolves like," where the ester's polarity is compatible with that of many organic liquids.[9]

Soluble in:

-

Ethanol

-

Methanol

-

Acetone

-

Ether

-

Chloroform

-

Ethyl acetate

-

Dimethyl Sulfoxide (DMSO)

Slightly Soluble to Insoluble in:

Quantitative Solubility Data

Precise, temperature-dependent quantitative solubility data for dimethyl 2-methylenepentanedioate in a wide array of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the currently accessible data. It is important to note the inconsistencies, particularly for water, which highlights the necessity for experimental verification under specific laboratory conditions.

| Solvent | Reported Solubility | Temperature (°C) | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Requires sonication. | [8][10] |

| Dimethyl Sulfoxide (DMSO) | 32 mg/mL | Not Specified | Use of fresh, anhydrous DMSO is recommended. | [8][11] |

| Ethanol | 32 mg/mL | Not Specified | [11] | |

| Water | 35.1 g/L (35.1 mg/mL) | 20 | [7][8] | |

| Water | 32 mg/mL | Not Specified | [8][11] | |

| Water | Insoluble | Not Specified | [3] |

The variability in reported water solubility may be attributed to differences in experimental methodologies, purity of the compound, and the potential for hydrolysis of the ester groups over time.

Experimental Protocol for Solubility Determination: The Gravimetric Method

For researchers requiring precise solubility data for their specific applications, experimental determination is crucial. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.

Principle

A saturated solution is prepared by dissolving the solute in the solvent until equilibrium is reached, with excess solid present. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

Dimethyl 2-methylenepentanedioate

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of dimethyl 2-methylenepentanedioate to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to a full day. To confirm equilibrium, samples can be taken at different time points until the measured solubility is constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Transfer the collected sample to a pre-weighed, clean, and dry evaporating dish.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish with the collected saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. For solvents with high boiling points, gentle heating in a drying oven may be necessary.

-

Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of dimethyl 2-methylenepentanedioate to remove any residual solvent.

-

Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the solute: (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

-

Solubility ( g/100 mL): (Mass of the solute / Volume of the collected sample) x 100

-

Factors Influencing the Solubility of Dimethyl 2-methylenepentanedioate

The solubility of an ester like dimethyl 2-methylenepentanedioate is a complex interplay of intermolecular forces between the solute and the solvent.

The "Like Dissolves Like" Principle

This principle is the cornerstone of understanding solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[9] Dimethyl 2-methylenepentanedioate has both polar (two ester groups) and non-polar (the hydrocarbon backbone) regions, which explains its solubility in a range of organic solvents with varying polarities.

Caption: The principle of "like dissolves like" governing solubility.

Role of Polarity and Dipole-Dipole Interactions

The carbon-oxygen double bonds in the ester groups of dimethyl 2-methylenepentanedioate create permanent dipoles. Polar solvents also have permanent dipoles. The attraction between the positive end of one dipole and the negative end of another (dipole-dipole interactions) is a key factor in the dissolution process. Solvents with moderate to high polarity, such as acetone and ethyl acetate, can effectively solvate the ester molecules through these interactions.

Hydrogen Bonding

While esters cannot form hydrogen bonds with each other, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors.[12][13] Protic solvents, such as alcohols (e.g., methanol, ethanol), can donate a hydrogen bond to the ester's carbonyl oxygen. This interaction significantly contributes to the solubility of dimethyl 2-methylenepentanedioate in alcoholic solvents.

Caption: Hydrogen bonding between the ester and a protic solvent.

Influence of Temperature

Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process for most solids is endothermic, meaning it requires an input of energy. Increasing the temperature provides this energy, favoring the dissolution process. For precise work, it is therefore essential to control and report the temperature at which solubility is measured.

Safety Precautions for Handling Dimethyl 2-methylenepentanedioate

When working with dimethyl 2-methylenepentanedioate and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle dimethyl 2-methylenepentanedioate and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

The solubility of dimethyl 2-methylenepentanedioate in common organic solvents is a critical parameter for its application in scientific research and industrial processes. While qualitative data indicates good solubility in many polar organic solvents, there is a need for more comprehensive and standardized quantitative data. The experimental protocol provided in this guide offers a reliable method for researchers to determine the solubility under their specific conditions. A thorough understanding of the interplay between the compound's physicochemical properties and those of the solvent, particularly polarity and hydrogen bonding capabilities, is essential for predicting and controlling its solubility behavior.

References

-

Properties of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

-

Dimethyl 2-methylenepentanedioate. (2025, August 25). Chemsrc. [Link]

-

15.7 Physical Properties of Esters. (n.d.). In The Basics of General, Organic, and Biological Chemistry. Lumen Learning. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Chemistry LibreTexts. [Link]

-

Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link]

-

Common Solvent Properties. (n.d.). [Link]

-

Carboxylic Acids & Esters. (n.d.). The Exam Formula. [Link]

-

Dimethyl 2,4-dimethylpentanedioate. (n.d.). PubChem. [Link]

-

3B 5.14 & 5.15 Physical & Chemical Properties of Esters. (2014, February 27). [Video]. YouTube. [Link]

-

6.3: Hydrogen Bonding Interactions and Solubility. (2022, April 2). Chemistry LibreTexts. [Link]

-

dimethyl 2,2-dimethyl-4-methylenepentanedioate. (2025, May 20). ChemSynthesis. [Link]

-

Polarity and Solubility of Organic Compounds. (n.d.). StudySmarter US. [Link]

-

Effect of solvent's polarity on crystal growth conformation of ester of maleate acid. (n.d.). ResearchGate. [Link]

-

Thermodynamics of molecular solids in organic solvents. (2025, August 8). ResearchGate. [Link]

-

The Effects of Solvent Polarity and pKa on the Absorption of Solvents into Poly(glutaric acid- glycerol) Films. (2025, August 6). ResearchGate. [Link]

-

ELI5 the polarity of solvents and how it affects solubility. (2022, December 27). Reddit. [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). [Video]. YouTube. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11596-11609. [Link]

-

2-Methylpropyl 2,4-dimethylpentanoate. (n.d.). PubChem. [Link]

-

Dimethyl itaconate产品说明书. (n.d.). Selleck China. [Link]

-

Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. (2025, August 6). ResearchGate. [Link]

-

Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society. [Link]

-

Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly. (n.d.). PMC. [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]

-

Exploring Dimethyl 2-Bromopentanedioate: Properties and Applications. (n.d.). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Dimethyl 2-methylenepentanedioate | CAS#:5621-44-3 | Chemsrc [chemsrc.com]

- 3. Dimethyl Itaconate | 617-52-7 | TCI AMERICA [tcichemicals.com]

- 4. 衣康酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dimethyl itaconate 99 617-52-7 [sigmaaldrich.com]

- 6. Dimethyl Itaconate | 617-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

Reactivity and chemical behavior of Dimethyl 2-methylenepentanedioate

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of Dimethyl 2-methylenepentanedioate

Authored by a Senior Application Scientist

Foreword: Dimethyl 2-methylenepentanedioate, a seemingly unassuming diester, is a molecule of significant synthetic potential. Its strategic placement of functional groups—an activated exocyclic double bond flanked by two ester moieties—renders it a versatile and highly reactive building block. This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistically-grounded understanding of its chemical behavior. For the researcher, scientist, or drug development professional, the following sections will illuminate the causality behind its reactivity, offer field-proven protocols, and showcase its utility in the rational design of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

Dimethyl 2-methylenepentanedioate, also known as Dimethyl 2-methyleneglutarate, is an α,β-unsaturated compound that serves as a cornerstone intermediate in a variety of synthetic pathways.[1] Its structure is characterized by a terminal alkene that is activated by the presence of two electron-withdrawing methoxycarbonyl groups, making it a potent Michael acceptor and a reactive partner in numerous organic transformations.

Table 1: Physicochemical Properties of Dimethyl 2-methylenepentanedioate

| Property | Value | Source |

| CAS Number | 5621-44-3 | [2][3] |

| Molecular Formula | C₈H₁₂O₄ | [3] |

| Molecular Weight | 172.1785 g/mol | [3] |

| IUPAC Name | Dimethyl 2-methylenepentanedioate | [3] |

| Synonyms | Dimethyl 2-methyleneglutarate, 2,4-bis-(Methoxycarbonyl)-1-butene | [3] |

Synthesis: The Baylis-Hillman Approach

A common and efficient route to Dimethyl 2-methylenepentanedioate and its analogs is the Morita-Baylis-Hillman (MBH) reaction.[4] This powerful carbon-carbon bond-forming reaction couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst like a tertiary amine or phosphine.[4][5] The reaction is highly atom-economical and proceeds under mild conditions.[4]

The synthesis of the parent compound often involves the reaction of an acrylate with formaldehyde, catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6]

Conceptual Workflow for Synthesis

Caption: General experimental workflow for the synthesis of Dimethyl 2-methylenepentanedioate.

Detailed Experimental Protocol: Baylis-Hillman Synthesis

This protocol is a representative example adapted from established Baylis-Hillman procedures.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl acrylate (1.0 eq) and a suitable solvent (e.g., a mixture of water and THF). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add DABCO (0.1 eq) to the stirred solution, followed by the dropwise addition of an aqueous solution of formaldehyde (1.2 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-72 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until consumption of the limiting reagent. The reaction is notoriously slow, which is a known drawback of the MBH reaction.[4]

-

Workup: Upon completion, acidify the reaction mixture with 1M HCl to neutralize the amine catalyst.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield pure Dimethyl 2-methylenepentanedioate.

The Heart of Reactivity: Conjugate Additions

The primary mode of reactivity for Dimethyl 2-methylenepentanedioate is the Michael (or 1,4-conjugate) addition .[7] The electron-withdrawing nature of the two ester groups polarizes the π-system of the alkene, creating a significant partial positive charge (δ+) on the β-carbon (C3). This renders the molecule a potent "Michael acceptor," highly susceptible to attack by a wide range of nucleophiles.[7][8]

Mechanism of Michael Addition

The reaction proceeds via a three-step mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the double bond.

-

Enolate Formation: The π-electrons shift to form a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final 1,4-adduct.[9]

Self-correction: The DOT language does not support direct image embedding from URLs in most renderers. A simplified structural representation will be used instead.

Caption: General mechanism of the Michael Addition to Dimethyl 2-methylenepentanedioate.

Aza-Michael Addition: Synthesis of β-Amino Acid Derivatives

The addition of amine nucleophiles, known as the aza-Michael addition, is a particularly valuable transformation.[10] It provides a direct route to β-amino diesters, which are precursors to valuable β-amino acids and other nitrogen-containing compounds of pharmaceutical interest.

Representative Protocol: Aza-Michael Addition of Piperidine

This protocol is based on general procedures for aza-Michael additions to activated alkenes like dimethyl itaconate.[10]

-

Reaction Setup: In a vial, dissolve Dimethyl 2-methylenepentanedioate (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

-

Nucleophile Addition: Add piperidine (1.1 eq) to the solution at room temperature. The reaction is often spontaneous and exothermic. For less reactive amines, a catalyst (e.g., a Lewis acid) or heating may be required.[10]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot. These reactions are typically rapid, often completing within a few hours.

-

Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, purification can be achieved via silica gel chromatography.

Participation in Cycloaddition Reactions

The electron-deficient nature of the double bond in Dimethyl 2-methylenepentanedioate makes it an excellent dienophile for [4+2] cycloaddition reactions (the Diels-Alder reaction) and a reactive partner in [3+2] cycloadditions.

[4+2] Diels-Alder Cycloaddition

When reacted with a conjugated diene (e.g., cyclopentadiene, butadiene), Dimethyl 2-methylenepentanedioate readily forms a six-membered ring. This reaction is a cornerstone of organic synthesis for building cyclic systems with high stereocontrol. The reaction with an unsymmetrical dienophile can lead to mixtures of regioisomers.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Dimethyl 2-methylenepentanedioate | CAS#:5621-44-3 | Chemsrc [chemsrc.com]

- 3. Pentanedioic acid, 2-methylene-, dimethyl ester [webbook.nist.gov]

- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 5. Baylis-Hillman Reaction [organic-chemistry.org]

- 6. princeton.edu [princeton.edu]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Sci-Hub. Formation and [4 + 2] cycloaddition reactions of 2,3‐dimethylene‐2,3‐dihydrothiophene / Recueil des Travaux Chimiques des Pays-Bas, 1993 [sci-hub.ru]

Dimethyl 2-methylenepentanedioate as a Michael acceptor

An In-Depth Technical Guide: Dimethyl 2-Methylenepentanedioate as a Michael Acceptor

This guide provides a comprehensive technical overview of dimethyl 2-methylenepentanedioate, a versatile building block in modern organic synthesis. We will delve into its synthesis, explore the nuances of its reactivity as a Michael acceptor, and discuss its strategic applications, particularly within the field of drug discovery and development. This document is intended for researchers, chemists, and professionals who require a deep, practical understanding of this valuable reagent.

The Michael Addition: A Cornerstone of Synthesis

Before focusing on our target molecule, it is crucial to contextualize its function within the broader framework of the Michael addition reaction. This reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental tool for forming carbon-carbon and carbon-heteroatom bonds.[1][2]

Fundamentals of Michael Acceptors

A molecule's capacity to act as a Michael acceptor is dictated by its electronic structure. An electron-withdrawing group (EWG), such as an ester, ketone, or nitrile, placed in conjugation with a carbon-carbon double bond, polarizes the π-system. This polarization renders the β-carbon electrophilic and susceptible to attack by a soft nucleophile, known as a Michael donor.[3][4] Common Michael donors include enolates, amines, thiols, and cuprates.[2] The thermodynamic driving force for this reaction is the formation of a stable single bond at the expense of a weaker π-bond.[2]

Dimethyl 2-methylenepentanedioate is a classic example of an activated alkene. The ester group at the C1 position powerfully activates the exocyclic methylene double bond, making the C2' carbon a prime target for nucleophilic attack.

Profile of Dimethyl 2-Methylenepentanedioate

Structure and Physicochemical Properties

Dimethyl 2-methylenepentanedioate, also known as dimethyl 2-methyleneglutarate, is a diester with the chemical formula C₈H₁₂O₄.[5] Its structure features a pentanedioate (glutarate) backbone with a reactive methylene group at the C2 position.

| Property | Value | Reference |

| IUPAC Name | Dimethyl 2-methylenepentanedioate | [5] |

| CAS Number | 5621-44-3 | [5][6] |

| Molecular Formula | C₈H₁₂O₄ | [5] |

| Molecular Weight | 172.18 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | Supplier Data |

Spectroscopic Characterization

While detailed spectra should be acquired for each batch, typical characterization data would include:

-

¹H NMR: Distinctive signals for the two vinylic protons of the methylene group (~5.5-6.5 ppm), two methoxy ester singlets (~3.7 ppm), and multiplets for the aliphatic backbone protons.

-

¹³C NMR: Resonances for the two ester carbonyls (~170 ppm), the quaternary (C2) and methylene (C2') carbons of the double bond, the two methoxy carbons, and the aliphatic carbons.

-

IR Spectroscopy: A strong C=O stretch for the ester groups (~1720 cm⁻¹) and a C=C stretch for the alkene (~1630 cm⁻¹).

Synthetic Pathways: Accessing the Reagent

The utility of any building block is contingent on its accessibility. The Morita-Baylis-Hillman (MBH) reaction provides a powerful and atom-economical route to highly functionalized molecules like our target compound.

The Morita-Baylis-Hillman Reaction Mechanism

The MBH reaction couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic trigger like a tertiary amine (e.g., DABCO) or a phosphine.[7][8] The mechanism proceeds through three key stages:

-

Michael Addition: The catalyst adds to the Michael acceptor, forming a zwitterionic enolate.

-

Aldol-type Addition: The enolate attacks the electrophile.

-

Elimination: The catalyst is eliminated, regenerating the double bond and yielding the functionalized product.[9]

Caption: Catalytic cycle of the Baylis-Hillman reaction.

Experimental Protocol: Synthesis via a Modified Baylis-Hillman Reaction

This protocol describes a general procedure for the synthesis of a Baylis-Hillman adduct, which serves as a precursor to dimethyl 2-methylenepentanedioate.

Materials:

-

Dimethyl maleate (Michael acceptor)

-

Paraformaldehyde (Electrophile source)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (Catalyst)

-

Solvent (e.g., THF or MeCN)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add dimethyl maleate (1.0 eq) and the chosen solvent.

-

Catalyst & Electrophile Addition: Add DABCO (0.1-0.2 eq) and paraformaldehyde (1.5 eq). Causality Note: Using a slight excess of the formaldehyde source ensures complete consumption of the limiting reagent.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is notoriously slow and may require several days.[10] Monitor progress by TLC or GC-MS. Insight: The rate-determining step is often the C-C bond formation between the zwitterionic enolate and the aldehyde.[9]

-

Workup: Upon completion, quench the reaction with dilute HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the hydroxylated precursor.

-

Dehydration: The resulting allylic alcohol can be dehydrated under mild acidic or basic conditions to install the exocyclic methylene group, yielding the final product.

Reactivity Profile in Michael Additions

The synthetic power of dimethyl 2-methylenepentanedioate lies in its predictable reactivity with a wide range of nucleophiles.

Aza-Michael Additions (Amine Nucleophiles)

The addition of amines to activated alkenes is a robust method for synthesizing β-amino acid derivatives. The reactivity is highly dependent on the amine's nucleophilicity, steric hindrance, and the reaction conditions.[11]

-

Causality in Practice: A study on the related dimethyl itaconate revealed that tertiary amines can catalyze the isomerization of the reactive acceptor into a less reactive, endocyclic double bond isomer.[11] This side reaction can be suppressed by using lower temperatures and less polar solvents. Therefore, when performing aza-Michael additions, careful control of the reaction environment is paramount to maximizing the yield of the desired 1,4-adduct.[11]

Protocol: General Procedure for Aza-Michael Addition

-

Setup: Dissolve dimethyl 2-methylenepentanedioate (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask at 0 °C.

-

Nucleophile Addition: Add the primary or secondary amine (1.0-1.2 eq) dropwise. Insight: Using a slight excess of the amine can help drive the reaction to completion, but a large excess may promote side reactions.

-

Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC.

-

Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography to isolate the β-amino diester product.

Thia-Michael Additions (Thiol Nucleophiles)

The addition of thiols is typically very rapid and often requires no catalyst. This high reactivity is particularly relevant in a biological context, as the thiol side chain of cysteine residues in proteins can readily react with Michael acceptors. This forms the basis of covalent drug design.

Carbon Nucleophiles (Enolate Additions)

Stabilized carbanions, such as those derived from dimethyl malonate or β-keto esters, are excellent Michael donors.[12] These reactions, often catalyzed by a non-nucleophilic base like DBU or an inorganic base, are workhorses for complex carbon skeleton construction.[1]

Caption: A generalized workflow for Michael addition experiments.

Strategic Applications in Drug Discovery

The controlled electrophilicity of Michael acceptors makes them valuable tools in drug development, primarily as "covalent warheads."

Covalent Inhibition

A covalent inhibitor forms a stable, irreversible bond with its biological target, often leading to enhanced potency and prolonged duration of action. Dimethyl 2-methylenepentanedioate can serve as a scaffold for such inhibitors, where the methylene group reacts with a nucleophilic amino acid residue (e.g., cysteine) in the active site of a target protein.

Balancing Reactivity and Selectivity

A key challenge in designing covalent drugs is managing reactivity. The ideal inhibitor should be stable in the bloodstream and other biological environments but sufficiently reactive to bind its target. Uncontrolled reactivity can lead to off-target effects and toxicity due to reactions with ubiquitous nucleophiles like glutathione (GSH).[13]

-

Design Insight: The reactivity of a Michael acceptor can be fine-tuned through structural modifications. For instance, introducing steric hindrance near the reactive center, such as with gem-dimethyl groups on the γ-carbon, has been shown to significantly decrease the rate of reaction with biological nucleophiles without compromising the desired reactivity at the target site.[13] This "magic methyl" effect is a powerful strategy for optimizing pharmacokinetic and safety profiles.[14][15]

Recent research has identified compounds with a pentanedioate core as potential antagonists for therapeutic targets like the NEK-family of kinases, which are implicated in cancer, highlighting the relevance of this scaffold in modern drug discovery.[16]

Conclusion

Dimethyl 2-methylenepentanedioate is more than a simple diester; it is a precisely activated electrophile that enables a vast array of synthetic transformations. Its utility in C-C, C-N, and C-S bond formation, coupled with its relevance as a tunable covalent warhead in drug design, ensures its continued importance in both academic and industrial research. A thorough understanding of its synthesis and the factors governing its reactivity—catalyst choice, solvent effects, temperature, and potential for isomerization—is essential for any scientist seeking to leverage its full potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137437, Dimethyl 2,4-dimethylpentanedioate. Retrieved from [Link].

-

Wikipedia (n.d.). Baylis–Hillman reaction. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Baylis-Hillman Reaction. Retrieved from [Link].

-

Arkat USA (n.d.). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link].

-

ChemSynthesis (n.d.). dimethyl 2,2-dimethyl-4-methylenepentanedioate. Retrieved from [Link].

-

White Rose Research Online (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link].

-

NIST (n.d.). Pentanedioic acid, 2-methylene-, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

-

Arkat USA (n.d.). Catalytic, enatioselective Michael addition reactions. Retrieved from [Link].

-

Synthesis Workshop (2020, July 25). The Baylis-Hillman Reaction (Episode 17). YouTube. Retrieved from [Link].

-

MDPI (n.d.). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Retrieved from [Link].

-

University of Connecticut (2003). The Morita-Baylis-Hillman Reaction. Retrieved from [Link] handouts/MBH_Handout.pdf.

-

Chemsrc (n.d.). Dimethyl 2-methylenepentanedioate. Retrieved from [Link].

-

ResearchGate (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link].

-

Toppr (n.d.). Which of the following compounds can be used as Michael acceptors? Retrieved from [Link].

-

Arkivoc (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. Retrieved from [Link].

- Google Patents (n.d.). KR101336774B1 - Dimethyl 2-methylenemalonate process.

-

Filo (n.d.). a) write a mechanism for the Michael addition of dimethyl malonate to mes... Retrieved from [Link].

-

ACS Publications (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Retrieved from [Link].

-

ResearchGate (n.d.). Michael addition of dimethyl malonate to methyl crotonate. Retrieved from [Link].

-

Organic Letters (2013). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. Retrieved from [Link].

-

National Institutes of Health (2024). Identification of dimethyl 2,2'-((methylenebis(2-(2H-benzo[d][7][17][18]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1-phenylene))bis(oxy))diacetate (TAJ4) as antagonist of NEK-Family. Retrieved from [Link].

-

Chemistry LibreTexts (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link].

-

National Institutes of Health (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link].

-

Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link].

-

Der Pharma Chemica (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link].

-

Scribd (n.d.). Michael Addition of Dimethyl Malonate. Retrieved from [Link].

-

PubMed (2013). [Application of methyl in drug design]. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pentanedioic acid, 2-methylene-, dimethyl ester [webbook.nist.gov]

- 6. Dimethyl 2-methylenepentanedioate | CAS#:5621-44-3 | Chemsrc [chemsrc.com]

- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 8. Baylis-Hillman Reaction [organic-chemistry.org]

- 9. princeton.edu [princeton.edu]

- 10. youtube.com [youtube.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 14. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of dimethyl 2,2’-((methylenebis(2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1phenylene))bis(oxy))diacetate (TAJ4) as antagonist of NEK-Family: a future for potential drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dimethyl 2,4-dimethylpentanedioate | C9H16O4 | CID 137437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical Investigation of the Electronic Structure of Dimethyl 2-methylenepentanedioate: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of Dimethyl 2-methylenepentanedioate. This molecule, an unsaturated diester, presents significant interest due to its potential as a monomer for polymerization and as a versatile Michael acceptor in organic synthesis. Understanding its electronic properties is paramount for predicting its reactivity, stability, and spectroscopic characteristics. This document outlines a complete computational workflow, leveraging Density Functional Theory (DFT), to elucidate the molecule's conformational landscape, frontier molecular orbitals, charge distribution, and reactivity indices. Methodologies including geometry optimization, frequency analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential (MEP) maps are detailed. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of functionalized organic molecules.

Introduction: The Significance of Dimethyl 2-methylenepentanedioate

Dimethyl 2-methylenepentanedioate is a multifunctional organic compound featuring two ester groups and a reactive exocyclic double bond. This unique arrangement of functional groups suggests a rich and varied chemical reactivity. The electron-withdrawing nature of the dual ester groups is expected to polarize the carbon-carbon double bond, making it a potent electrophile in conjugate addition reactions. Furthermore, its structure makes it a candidate for radical polymerization, leading to the formation of functional polymers.